N-Butylacetanilide

Description

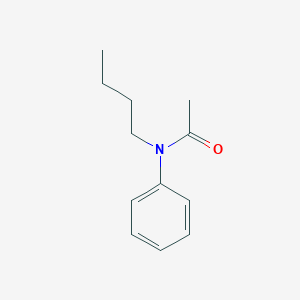

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDZJRRQSXLOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042197 | |

| Record name | N-Butylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 24.5 deg C; [HSDB] Colorless liquid; mp = 24.0 deg C; [MSDSonline] | |

| Record name | N-Butylacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

281 °C @ 760 MM HG | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

286 °F CC | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9912 @ 20 °C/4 °C | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

91-49-6 | |

| Record name | Butylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BUTYLACETANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-butyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M351V3SUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.5 °C | |

| Record name | N-BUTYLACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Butylacetanilide: Chemical Properties, Structure, and Analysis

This guide provides a comprehensive technical overview of N-Butylacetanilide, a compound of interest for its applications in pest control. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and analytical methodologies pertinent to N-Butylacetanilide. The content is structured to offer not just data, but also the scientific context and causality behind its characteristics and applications.

Introduction: Understanding N-Butylacetanilide

N-Butylacetanilide, with the IUPAC name N-butyl-N-phenylacetamide, is an organic compound belonging to the amide family. Historically, it has found its primary application as an insect repellent, particularly effective against ticks and fleas. Its ability to be impregnated into clothing made it a useful tool for personal protection against vector-borne diseases. Understanding its chemical and physical properties is paramount for its safe handling, formulation, and the development of new applications.

Physicochemical and Structural Characteristics

The efficacy and behavior of N-Butylacetanilide in various applications are dictated by its fundamental physicochemical properties. These properties are summarized in the table below, providing a quantitative snapshot of the compound.

| Property | Value | Source(s) |

| IUPAC Name | N-butyl-N-phenylacetamide | [1] |

| CAS Number | 91-49-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 24.5 °C | [1][2] |

| Boiling Point | 281 °C at 760 mmHg | [1][2] |

| Density | 0.9912 g/cm³ at 20 °C | [1][2] |

| Solubility | Insoluble in water | [1][2] |

| Refractive Index | 1.5146 at 20 °C | [1] |

| Flash Point | 286 °F (141 °C) - Closed Cup | [1] |

Molecular Structure

The molecular structure of N-Butylacetanilide consists of a central acetanilide core with a butyl group attached to the nitrogen atom. This structure is key to its chemical behavior and biological activity. The presence of the amide group, the aromatic phenyl ring, and the aliphatic butyl chain all contribute to its overall properties.

Caption: 2D Chemical Structure of N-Butylacetanilide.

Synthesis and Reactivity

Synthesis Pathway

The synthesis of N-Butylacetanilide is typically achieved through the N-alkylation of acetanilide. A common method involves the reaction of acetanilide with a butyl halide, such as 1-bromobutane, in the presence of a base.[1][2] The base is crucial for deprotonating the nitrogen of the acetanilide, forming an anilide ion that then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide.

Caption: Generalized workflow for the synthesis of N-Butylacetanilide.

Experimental Protocol: Synthesis of N-Butylacetanilide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide in a suitable aprotic solvent like dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The reaction is allowed to stir for a set period to ensure complete formation of the anilide anion.

-

Alkylation: Introduce the butyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to a specific temperature and allow it to reflux for several hours to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of N-Butylacetanilide are confirmed through various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the butyl chain protons, and the acetyl methyl protons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. A strong absorption band corresponding to the C=O stretch of the tertiary amide is a key diagnostic peak.[1]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1]

Analytical Workflow

Caption: A typical workflow for the analytical characterization of N-Butylacetanilide.

Applications and Biological Activity

The primary and most well-documented application of N-Butylacetanilide is as an insect repellent.[1][2] It has been used in formulations to control ticks and fleas and can be applied to clothing.[2] One study noted that N-Butylacetanilide at 20-40 g/m² was effective against ticks.[2] It was also found to repel 90% of certain tick larvae.[2]

The exact mechanism of its repellent action is not fully elucidated in the provided search results but is likely related to its interaction with the olfactory receptors of the target pests, creating an aversive response.

Safety and Toxicology

N-Butylacetanilide requires careful handling due to its potential health hazards. It is classified as causing severe skin burns and eye damage.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1]

Toxicological data indicates a moderate level of toxicity. The oral lethal dose in humans is estimated to be between 0.5 and 5 g/kg.[1] In mice, the oral LD50 is reported as 800 mg/kg.[2] A potential adverse effect is methemoglobinemia, a condition where there is an increased level of methemoglobin in the blood.[1]

Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are essential when working with this compound. It should be stored in a well-ventilated, cool, and dry place, away from oxidants and acids.[2]

Conclusion

N-Butylacetanilide is a compound with a specific, yet important, application as an insect repellent. Its synthesis is straightforward, and its structure is readily characterized by standard analytical techniques. A thorough understanding of its chemical and toxicological properties is crucial for its safe and effective use. Further research into its mechanism of action could lead to the development of more potent and selective insect repellents.

References

-

PubChem. Butylacetanilide | C12H17NO | CID 7051. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. Butylacetanilide. American Chemical Society. Available from: [Link]

Sources

An In-depth Technical Guide to N-Butylacetanilide (CAS 91-49-6)

Abstract

N-Butylacetanilide, identified by CAS number 91-49-6, is a compound with a notable history as an insect repellent.[1][2] This guide provides a comprehensive technical overview of N-Butylacetanilide, intended for researchers, scientists, and professionals in drug development and related fields. We will explore its fundamental chemical and physical properties, delve into its synthesis and manufacturing, analyze its primary applications and mechanisms of action, and critically evaluate its toxicological and safety profile. Furthermore, this document will detail established analytical methodologies for its characterization and quantification. The aim is to furnish a holistic understanding of this molecule, grounded in scientific literature and empirical data, to support and inform future research and development endeavors.

Introduction and Core Properties

N-Butylacetanilide, also known as N-butyl-N-phenylacetamide, is an organic compound belonging to the acetanilide class.[1] Historically, it has been utilized primarily as a repellent against various arthropods, including ticks and fleas, often used to impregnate clothing for this purpose.[1][2] Its efficacy as a repellent has made it a subject of interest in the development of pest control solutions.[2]

Chemical and Physical Data

A thorough understanding of a compound's physicochemical properties is foundational to its application and study. N-Butylacetanilide is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 91-49-6 | [1] |

| Molecular Formula | C12H17NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 24.5 °C | [1][3] |

| Boiling Point | 281 °C at 760 mmHg | [1] |

| Density | 0.9912 g/cm³ at 20 °C | [1] |

| Solubility | Insoluble in water | [1] |

| Refractive Index | 1.5146 at 20 °C | [1] |

| Flash Point | 286 °F (Closed Cup) | [1] |

| XLogP3-AA | 2.5 | [1] |

These properties, particularly its low water solubility and relatively high boiling point, are critical determinants of its formulation, application, and environmental persistence.

Caption: 2D structure of N-Butylacetanilide.

Synthesis and Manufacturing

The primary manufacturing process for N-Butylacetanilide is noted to be the reaction of acetanilide with a butyl halide.[1][2] This pathway represents a classical nucleophilic substitution reaction.

Reaction Mechanism

The synthesis involves the N-alkylation of acetanilide. In this reaction, the nitrogen atom of the acetanilide acts as a nucleophile, attacking the electrophilic carbon of the butyl halide (e.g., n-butyl bromide or n-butyl chloride). The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and driving the reaction forward.

Sources

N-Butylacetanilide: A Versatile Scaffold for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Butylacetanilide, a substituted aromatic amide, has garnered significant attention in various scientific domains. While historically recognized for its application as an insect repellent, its utility extends into materials science and serves as a foundational structure for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of N-Butylacetanilide's applications in research, detailing its synthesis, mechanisms of action, and its role as a versatile chemical intermediate.

Physicochemical Properties and Synthesis

N-Butylacetanilide, with the chemical formula C₁₂H₁₇NO, is a colorless liquid at room temperature, characterized by its insolubility in water.[1] Its molecular structure, featuring a butyl group attached to the nitrogen of an acetanilide moiety, imparts specific chemical characteristics that are pivotal to its function across different applications.

Table 1: Physicochemical Properties of N-Butylacetanilide [1]

| Property | Value |

| IUPAC Name | N-butyl-N-phenylacetamide |

| CAS Number | 91-49-6 |

| Molecular Weight | 191.27 g/mol |

| Melting Point | 24.5 °C |

| Boiling Point | 281 °C |

| Density | 0.9912 g/cm³ at 20 °C |

| Solubility | Insoluble in water |

The synthesis of N-Butylacetanilide is typically achieved through the N-alkylation of acetanilide. A common laboratory-scale procedure involves the reaction of acetanilide with a butyl halide, such as 1-bromobutane, in the presence of a base to facilitate the nucleophilic substitution.

Experimental Protocol: Synthesis of N-Butylacetanilide

Objective: To synthesize N-Butylacetanilide from acetanilide and 1-bromobutane.

Materials:

-

Acetanilide

-

1-Bromobutane

-

Sodium hydride (NaH) or a suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetanilide in anhydrous DMF.

-

To this solution, add sodium hydride portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure N-Butylacetanilide.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium hydride is crucial for deprotonating the amide nitrogen of acetanilide, making it a more potent nucleophile.

-

A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

The workup procedure with washes of sodium bicarbonate and brine is designed to remove any unreacted starting materials, byproducts, and residual solvent.

Application as an Insect Repellent

The primary and most well-established application of N-Butylacetanilide is as an insect repellent, particularly effective against ticks and fleas.[1] It is often used to impregnate clothing to provide long-lasting protection.

Mechanism of Action

While the precise molecular mechanism of N-Butylacetanilide as an insect repellent is not fully elucidated, it is believed to function by disrupting the olfactory senses of insects. Repellents generally act by either masking human odors that attract insects or by activating olfactory receptor neurons that trigger an avoidance response.[2] Electrophysiological studies on insect antennae have been instrumental in understanding these interactions.[3] Although specific studies on N-Butylacetanilide are limited, it is hypothesized to interact with odorant receptors in a manner that is perceived as noxious by the target insects, leading them to avoid the treated surface.

Caption: Proposed mechanism of N-Butylacetanilide as an insect repellent.

Efficacy Testing in a Research Setting

The effectiveness of N-Butylacetanilide as a repellent can be quantified using various bioassays. A standard laboratory protocol involves exposing target insects to treated and untreated surfaces and observing their behavior.

Objective: To evaluate the repellency of N-Butylacetanilide against ticks.

Materials:

-

N-Butylacetanilide solution of known concentration in a suitable solvent (e.g., ethanol).

-

Filter paper or fabric swatches.

-

Petri dishes or a similar arena.

-

Target tick species (e.g., Ixodes scapularis).

-

Untreated control (solvent only).

-

Positive control (e.g., DEET).

Procedure:

-

Treat filter paper or fabric swatches with the N-Butylacetanilide solution and the control solutions. Allow the solvent to evaporate completely.

-

Place the treated and untreated materials in the bioassay arena.

-

Introduce a known number of ticks into the center of the arena.

-

Record the number of ticks that cross onto or remain on the treated and untreated surfaces over a specified time period.

-

Calculate the percent repellency based on the distribution of the ticks.

N-Butylacetanilide as a Scaffold in Drug Discovery

The N-phenylacetamide core of N-Butylacetanilide is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[4] This makes N-Butylacetanilide and its derivatives attractive starting points for the design and synthesis of new therapeutic agents. Research has shown that modifications to the acetanilide structure can lead to compounds with analgesic, anti-inflammatory, and other biological activities.[5]

Synthetic Strategies for Derivative Libraries

Researchers can utilize N-Butylacetanilide as a scaffold to create libraries of related compounds for pharmacological screening. Key synthetic modifications can include:

-

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) onto the phenyl ring to explore structure-activity relationships (SAR).

-

Modification of the Acyl Group: Replacing the acetyl group with other acyl moieties to alter lipophilicity and steric properties.

-

Alteration of the N-Alkyl Group: Varying the length and branching of the N-alkyl chain to fine-tune biological activity.

Caption: Workflow for using N-Butylacetanilide in drug discovery.

Potential Application in Polymer Science

While direct studies on N-Butylacetanilide as a plasticizer are not extensively published, research on structurally similar compounds suggests its potential in this area. For instance, n-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA) has been investigated as a plasticizer for cellulose acetate butyrate (CAB), a polymer used in various applications.[6][7] Plasticizers are added to polymers to increase their flexibility and durability. The compatibility and effectiveness of a plasticizer are dependent on its molecular structure and its interaction with the polymer chains.

Given its structural similarities to known plasticizers, N-Butylacetanilide could be a subject of future research for modifying the properties of polymers like cellulose acetate.

Analytical Methodologies

The accurate quantification of N-Butylacetanilide in various matrices is essential for research in toxicology, environmental science, and drug metabolism. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

Exemplary Analytical Approach: HPLC Method for Quantification

Objective: To develop an HPLC method for the quantification of N-Butylacetanilide in a research sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape. The exact ratio would be optimized through method development.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of N-Butylacetanilide.

-

Injection Volume: 10-20 µL.

Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation is a common initial cleanup procedure.[8] This is often followed by liquid-liquid extraction or solid-phase extraction to further isolate and concentrate the analyte before injection into the HPLC system.

Safety and Toxicology

N-Butylacetanilide is classified as moderately toxic.[1] It can cause skin and eye irritation, and it is harmful if swallowed. A notable toxicological effect is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound in a laboratory setting.

Conclusion

N-Butylacetanilide is a compound with a rich history as an insect repellent and a promising future in diverse research fields. Its straightforward synthesis and versatile chemical structure make it an excellent starting point for the development of new materials and potential therapeutic agents. For researchers, a thorough understanding of its properties, synthesis, and analytical methods is key to unlocking its full potential in their respective areas of study.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7051, Butylacetanilide" PubChem, [Link]. Accessed 23 Jan. 2026.

- Organic Syntheses, Coll. Vol. 1, p.453 (1941); Vol. 4, p.74 (1925).

- Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Acta tropica, 125(2), 258–263.

- Park, K. C., & Cork, A. (1999). Electrophysiological responses of antennal receptor neurons in female Australian sheep blowflies, Lucilia cuprina, to host odours. Journal of insect physiology, 45(1), 85–91.

- Chen, Y., Li, H., Liu, J., Zhang, J., & Fan, X. (2020).

- Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373.

- Analytical Methods for Detecting Butane, Propane, and Their Metabolites in Biological Samples: Implications for Inhalant Abuse Detection. (2024).

- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2012). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 901, 107–112.

- Zhu, F., Liu, C., Li, D., Liu, X., Song, B., & Chen, Z. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2997.

- Kaissling, K. E. (2019). Responses of Insect Olfactory Neurons to Single Pheromone Molecules. In Progress in Molecular Biology and Translational Science (Vol. 167, pp. 29-53). Academic Press.

- N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2023). Molecules, 28(22), 7529.

- Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characteriz

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(15), 5707.

- Sharma, V., Kumar, V., & Singh, G. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific reports, 12(1), 2005.

- List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control. (n.d.).

- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). Journal of analytical toxicology, 44(5), 458–467.

- Kaissling, K. E. (2019). Responses of Insect Olfactory Neurons to Single Pheromone Molecules.

- A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. (2016). Journal of medical entomology, 53(2), 405–411.

- Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. (2017). Tetrahedron Letters, 58(33), 3241-3244.

- Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (2009).

- GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. (2023). Molecules, 28(13), 5131.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.

- In Vitro Approaches to Pharmacological Screening in the Field of Atopic Dermatitis. (2014).

- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). RSC advances, 9(33), 18888–18899.

- Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). (2020). International Journal of Current Microbiology and Applied Sciences, 9(7), 1609-1613.

- The contribution of electrophysiology to entomology. (2013). Horizon IRD.

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). Journal of Applicable Chemistry, 7(5), 1269-1277.

- Phuong, V. T., & Lazzeri, A. (2014). Cellulose Acetate Blends–Effect of Plasticizers on Properties and Biodegradability.

- Phuong, V. T., & Lazzeri, A. (2014). Cellulose Acetate Blends – Effect of Plasticizers on Properties and Biodegradability. UNIPI.

- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). Marine drugs, 16(8), 279.

- Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. (2022). Journal of Applied Pharmaceutical Science, 12(11), 153-160.

- Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (2023).

- N-Methylacetanilide. (n.d.). CymitQuimica.

- Gas chromatography-mass spectrum analysis of bioactive components of the ethanolic extract of Hyptis suaveolens Linn. (Poit). (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2473-2476.

- Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. (2022). Insects, 13(10), 918.

- Synthesis and Biological Evaluation of Novel Bufalin Deriv

- A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. (2016).

- Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors. (2019). Molecules, 24(15), 2833.

- Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. (2013).

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). Journal of Applicable Chemistry, 7(5), 1269-1277.

- GC–MS-Based Nontargeted and Targeted Metabolic Profiling Identifies Changes in the Lentinula edodes Mycelial Metabolome under High-Temperature Stress. (2019). Journal of agricultural and food chemistry, 67(21), 6049–6061.

- Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characteriz

- Ansari, M. A., Vasudevan, K., Tandon, M., & Razdan, R. K. (2005). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of medical entomology, 42(4), 543–546.

Sources

- 1. Butylacetanilide | C12H17NO | CID 7051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological responses of antennal receptor neurons in female Australian sheep blowflies, Lucilia cuprina, to host odours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 5. In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

N-Butylacetanilide as an Insect Repellent: A Mechanistic and Methodological Whitepaper

Abstract

N-Butylacetanilide has been utilized as an effective insect repellent, particularly against ticks and fleas. However, a comprehensive understanding of its precise mechanism of action at the molecular level remains an area of active investigation. This technical guide synthesizes the current understanding of insect chemosensation to propose a putative mechanistic framework for N-Butylacetanilide's repellent activity. We delve into the roles of the primary targets for insect repellents: the olfactory and gustatory systems, with a focus on odorant receptors (ORs), ionotropic receptors (IRs), and odorant-binding proteins (OBPs). Furthermore, this guide provides detailed, field-proven methodologies for elucidating the specific interactions between N-Butylacetanilide and these molecular targets, thereby offering a roadmap for future research and development in this area.

Introduction: The Chemical Ecology of Insect Repellency

Insects rely on a sophisticated chemosensory system to navigate their environment, locate food sources, find mates, and identify suitable oviposition sites.[1] Insect repellents exploit this reliance by introducing chemical cues that are either aversive or that mask attractive host cues, ultimately disrupting host-seeking behavior. N-Butylacetanilide (C12H17NO) is a synthetic compound that has demonstrated efficacy as a repellent, particularly for clothing impregnation to deter ticks and fleas. Understanding its mechanism of action is crucial for the development of next-generation repellents with improved efficacy, duration, and safety profiles. This guide will explore the probable molecular interactions and provide the experimental frameworks to validate these hypotheses.

Putative Molecular Targets of N-Butylacetanilide in Insects

The repellent effect of N-Butylacetanilide is likely mediated through its interaction with the insect's chemosensory apparatus, primarily the olfactory (sense of smell) and gustatory (sense of taste) systems.

The Olfactory System: A Primary Target

The insect olfactory system is the most probable site of action for a volatile repellent like N-Butylacetanilide. This system is comprised of several key protein families that work in concert to detect airborne chemical cues.

-

Odorant-Binding Proteins (OBPs): These are small, soluble proteins found in the sensillar lymph of insect antennae.[2] OBPs are thought to be the first point of contact for hydrophobic odorant molecules, like N-Butylacetanilide, entering the sensillum.[3] Their primary role is to capture and transport these molecules to the olfactory receptors.[4][5] There are several hypotheses regarding the specific functions of OBPs, including acting as carriers for hydrophobic molecules, selectively filtering relevant ligands, presenting odorants to receptors, and clearing odorants from the sensillum to terminate the signal.[6]

-

Odorant Receptors (ORs): Insect ORs are ligand-gated ion channels, typically forming a heteromeric complex consisting of a variable odorant-specific subunit and a conserved co-receptor (Orco).[7] Upon binding of an odorant, the OR complex opens, allowing cation influx and depolarization of the olfactory receptor neuron (ORN), which then sends a signal to the brain.[1] Repellents may act as agonists, strongly activating ORNs to elicit an aversive behavior, or as antagonists, blocking the receptor from detecting host cues. The binding of repellents like DEET has been shown to be mediated by hydrophobic, non-directional interactions within a binding pocket composed of aromatic and hydrophobic residues.[8]

-

Ionotropic Receptors (IRs): IRs represent another major class of insect chemoreceptors, evolutionarily related to ionotropic glutamate receptors.[9] They are also ligand-gated ion channels and are involved in detecting a range of stimuli, including acids, amines, and humidity.[10] Some IRs have been implicated in the detection of aversive compounds and could be potential targets for N-Butylacetanilide.

The proposed olfactory signaling pathway for N-Butylacetanilide is depicted in the following diagram:

Sources

- 1. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]

- 2. Odorant-binding proteins in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. The Structure and Function of Ionotropic Receptors in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Structure and Function of Ionotropic Receptors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Butylacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Butylacetanilide in a range of common organic solvents. In the absence of extensive published quantitative data, this guide leverages fundamental chemical principles, comparative analysis with structurally similar compounds, and detailed theoretical frameworks to predict and understand its solubility characteristics. This document is intended to serve as a practical resource for researchers in drug development and chemical synthesis, offering insights into solvent selection, formulation, and crystallization processes involving N-Butylacetanilide.

Introduction: Understanding N-Butylacetanilide

N-Butylacetanilide (N-phenyl-N-butylacetamide), with the chemical formula C₁₂H₁₇NO, is an organic compound characterized by an acetamide group linked to a phenyl ring and a butyl substituent on the nitrogen atom. Its molecular structure imparts a moderate level of polarity, influencing its interactions with various solvents. While historically used as an insect repellent, its chemical scaffold holds potential for further functionalization in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for any application, from reaction chemistry to formulation.

Physicochemical Properties of N-Butylacetanilide:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| Melting Point | 24.5 °C | |

| Boiling Point | 281 °C at 760 mmHg | |

| Water Solubility | Insoluble |

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key factors influencing the solubility of N-Butylacetanilide include:

-

Polarity: The polarity of both N-Butylacetanilide and the solvent is a primary determinant. The presence of the amide group introduces a dipole moment, while the phenyl and butyl groups contribute to its nonpolar character.

-

Hydrogen Bonding: The carbonyl oxygen of the amide group in N-Butylacetanilide can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents) are likely to exhibit enhanced solubility.

-

Van der Waals Forces: London dispersion forces and dipole-dipole interactions will be present between N-Butylacetanilide and all organic solvents, contributing to the overall solvation process.

Predictive Solubility Analysis of N-Butylacetanilide

Due to the limited availability of direct experimental solubility data for N-Butylacetanilide, a predictive analysis based on solvent properties and comparison with analogous compounds is presented.

Solvent Properties Table:

| Solvent | Polarity Index | Dielectric Constant (at 20-25°C) | Type |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | 4.3 | 24.5 | Polar Protic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Chloroform | 4.1 | 4.8 | Polar Aprotic |

| Diethyl Ether | 2.8 | 4.3 | Nonpolar |

| Toluene | 2.4 | 2.4 | Nonpolar |

| Benzene | 2.7 | 2.3 | Nonpolar |

| Carbon Tetrachloride | 1.6 | 2.2 | Nonpolar |

Sources: , ,

Comparative Analysis with N-Methylacetanilide:

A structurally similar compound, N-Methylacetanilide, for which some solubility data exists, can serve as a useful proxy. One source indicates that one gram of N-Methylacetanilide dissolves in 2 mL of alcohol and 1.5 mL of chloroform, suggesting high solubility in these polar solvents.[1] It is also described as soluble in ether.[1][2]

Predicted Solubility of N-Butylacetanilide:

Based on the principles of "like dissolves like" and the data for N-Methylacetanilide, the following predictions can be made for the solubility of N-Butylacetanilide:

-

High Solubility:

-

Chloroform: As a polar aprotic solvent, chloroform is expected to be an excellent solvent for N-Butylacetanilide, similar to its effectiveness for N-Methylacetanilide.

-

Acetone: With a high polarity index and dielectric constant, acetone is predicted to be a very good solvent.

-

-

Good to Moderate Solubility:

-

Methanol and Ethanol: These polar protic solvents can act as hydrogen bond donors to the carbonyl oxygen of N-Butylacetanilide, in addition to dipole-dipole interactions. The longer butyl chain in N-Butylacetanilide compared to the methyl group in N-Methylacetanilide may slightly decrease solubility in very polar alcohols, but it is still expected to be readily soluble.

-

-

Moderate to Low Solubility:

-

Diethyl Ether: While less polar than the aforementioned solvents, the ether oxygen can participate in dipole-dipole interactions. The solubility is expected to be moderate.

-

Toluene and Benzene: The aromatic rings of these nonpolar solvents can interact favorably with the phenyl ring of N-Butylacetanilide through π-π stacking. However, the polar amide portion of the molecule will limit solubility.

-

-

Low to Very Low Solubility:

-

Carbon Tetrachloride: Being a nonpolar solvent with a low dielectric constant, it is expected to be a poor solvent for the moderately polar N-Butylacetanilide.

-

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

N-Butylacetanilide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining the solubility of N-Butylacetanilide.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Butylacetanilide to a known volume of each organic solvent in separate, tightly sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifugation may be necessary.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any suspended microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of N-Butylacetanilide in the diluted sample using a validated HPLC method.

-

-

Data Calculation and Validation:

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

To validate that equilibrium was achieved, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and confirm that the solubility value remains constant.

-

All experiments should be performed in triplicate to ensure the precision of the results.

-

Molecular Interactions and Solubility: A Deeper Dive

The predicted solubility trends can be rationalized by examining the specific intermolecular forces at play between N-Butylacetanilide and the various solvents.

Caption: Intermolecular interactions governing the solubility of N-Butylacetanilide.

-

In Polar Protic Solvents (Methanol, Ethanol): The primary interaction will be hydrogen bonding between the hydroxyl hydrogen of the alcohol and the carbonyl oxygen of N-Butylacetanilide. Dipole-dipole interactions will also be significant.

-

In Polar Aprotic Solvents (Acetone, Chloroform): Strong dipole-dipole interactions will dominate between the polar amide group and the polar functionalities of these solvents.

-

In Nonpolar Aromatic Solvents (Toluene, Benzene): Favorable π-π stacking between the aromatic rings of the solvent and the phenyl group of N-Butylacetanilide will occur. However, the energy required to solvate the polar amide group will be less well compensated.

-

In Other Nonpolar Solvents (Diethyl Ether, Carbon Tetrachloride): The interactions will be limited to weaker London dispersion forces and, in the case of diethyl ether, weak dipole-dipole interactions.

Conclusion and Future Directions

While direct, quantitative solubility data for N-Butylacetanilide in a wide range of organic solvents remains to be systematically published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. It is anticipated that N-Butylacetanilide will exhibit high solubility in polar aprotic solvents like chloroform and acetone, and good solubility in polar protic solvents such as methanol and ethanol. Its solubility is predicted to be moderate to low in nonpolar solvents, with the lowest solubility expected in highly nonpolar solvents like carbon tetrachloride.

For researchers and professionals in drug development and chemical synthesis, this guide provides a robust framework for solvent selection in processes involving N-Butylacetanilide. The detailed experimental protocol outlined herein offers a reliable method for obtaining precise quantitative data where required. It is recommended that future work focus on the experimental determination of the solubility of N-Butylacetanilide in a variety of solvents at different temperatures to build a comprehensive empirical database.

References

-

PubChem. Butylacetanilide. National Institutes of Health. [Link]

-

DrugFuture. N-Methylacetanilide. [Link]

-

CAS Common Chemistry. Butylacetanilide. American Chemical Society. [Link]

-

ResearchGate. Polarity Index and Water Solubility for Several Organic Solvents. [Link]

Sources

A Comprehensive Spectroscopic Guide to N-Butylacetanilide for Researchers and Drug Development Professionals

Introduction

N-Butylacetanilide, with the systematic IUPAC name N-butyl-N-phenylacetamide, is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1][2][3] Its structure, featuring a butyl group and an acetyl group attached to the nitrogen atom of an aniline backbone, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in drug development studies. This guide delves into the core spectroscopic techniques used to characterize N-Butylacetanilide, providing both the data and the scientific reasoning behind the interpretation.

Molecular Structure of N-Butylacetanilide

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of N-Butylacetanilide.

Figure 1: 2D Chemical Structure of N-Butylacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Butylacetanilide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-Butylacetanilide.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

-

¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-Butylacetanilide displays characteristic signals corresponding to the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.8 | Triplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.8 | Singlet | 3H | CO-CH₃ |

| ~1.5 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.3 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ |

-

Aromatic Region (δ 7.2-7.4): The multiplet integrating to 5 protons is indicative of the monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons.

-

N-CH₂ (δ ~3.8): The triplet signal corresponds to the methylene protons directly attached to the nitrogen atom. The downfield shift is due to the deshielding effect of the nitrogen.

-

Acetyl Protons (δ ~1.8): The singlet integrating to 3 protons is characteristic of the methyl group of the acetyl moiety.

-

Butyl Chain Protons (δ ~1.5, ~1.3, ~0.9): The remaining multiplets and the triplet correspond to the other methylene and methyl protons of the n-butyl group, respectively.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in N-Butylacetanilide.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide carbonyl) |

| ~142 | Aromatic C (quaternary, attached to N) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~50 | N-CH₂ |

| ~30 | N-CH₂-CH₂ |

| ~22 | CO-CH₃ |

| ~20 | N-CH₂-CH₂-CH₂ |

| ~14 | CH₃ (of butyl group) |

-

Carbonyl Carbon (δ ~170): The signal in the downfield region is characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (δ ~126-142): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon attached to the nitrogen appears at the most downfield position in this group.

-

Aliphatic Carbons (δ ~14-50): These signals are assigned to the carbons of the n-butyl group and the acetyl methyl group. The carbon directly attached to the nitrogen (N-CH₂) is the most downfield of the aliphatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: N-Butylacetanilide is a liquid at room temperature, making it suitable for analysis as a thin film.

-

Place a small drop of N-Butylacetanilide onto one potassium bromide (KBr) salt plate.

-

Carefully place a second KBr plate on top to create a thin liquid film between the plates.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

IR Spectral Data and Interpretation

The IR spectrum of N-Butylacetanilide shows several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950, ~2870 | Strong | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1590, ~1490 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | C-N stretch |

| ~700, ~750 | Strong | Aromatic C-H out-of-plane bend |

-

C=O Stretch (Amide I): The strong absorption band around 1660 cm⁻¹ is a hallmark of the carbonyl group in a tertiary amide.

-

C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the strong bands below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the butyl and acetyl groups.

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon stretching vibrations within the benzene ring.

-

Aromatic C-H Bends: The strong bands in the 750-700 cm⁻¹ region are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

MS Conditions:

-

Mass Range: m/z 40-400

Mass Spectral Data and Interpretation

The EI mass spectrum of N-Butylacetanilide will show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion |

| 191 | [M]⁺ (Molecular ion) |

| 148 | [M - C₃H₇]⁺ |

| 134 | [M - C₄H₉]⁺ |

| 106 | [C₆H₅N(CH₃)]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

-

Molecular Ion (m/z 191): The peak at m/z 191 corresponds to the molecular weight of N-Butylacetanilide.

-

Major Fragmentation Pathways: The fragmentation is driven by the cleavage of bonds adjacent to the nitrogen atom and the carbonyl group. Common fragmentations include the loss of the butyl group (resulting in a peak at m/z 134) and McLafferty rearrangement. The peak at m/z 43 is a very common fragment corresponding to the acetyl cation.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of N-Butylacetanilide.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of N-Butylacetanilide. The chemical shifts and coupling patterns in NMR align perfectly with the proposed arrangement of protons and carbons. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups, namely the amide carbonyl and the aromatic ring. Finally, the mass spectrum provides the correct molecular weight and a logical fragmentation pattern consistent with the molecule's structure. This guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of N-Butylacetanilide.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7051, Butylacetanilide. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61265, N-Butylacetamide. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11364, N-Methylacetanilide. [Link].

-

CAS Common Chemistry. Butylacetanilide. [Link].

-

Cheméo. Chemical Properties of Acetanilide, n-butyl- (CAS 91-49-6). [Link].

-

ResearchGate. Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. [Link].

-

Science Alert. Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. [Link].

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link].

- Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. (n.d.).

-

Molecules. Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. [Link].

-

NIST. Acetamide, N-butyl-. [Link].

-

DrugFuture. N-Methylacetanilide. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17098, N-Propylacetanilide. [Link].

-

National Library of Medicine. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. [Link].

Sources

An In-Depth Technical Guide to the Synthesis of N-Butylacetanilide from Acetanilide

This guide provides a comprehensive technical overview for the synthesis of N-butylacetanilide, a compound with applications in various chemical sectors. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, offering detailed mechanistic insights, field-proven experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

N-Butylacetanilide, also known as N-butyl-N-phenylacetamide, is a disubstituted amide of significant interest. Its synthesis from the readily available precursor, acetanilide, is a classic example of N-alkylation, a fundamental transformation in organic chemistry. This guide will explore two primary and robust methodologies for achieving this synthesis: the traditional strong base-mediated approach and a modern, milder alternative employing phase-transfer catalysis.

The choice between these pathways is often dictated by the desired scale of the reaction, available laboratory infrastructure, and considerations regarding reagent handling and waste disposal. The classical approach, utilizing a strong base such as sodium hydride, is highly effective and generally provides good yields. However, it necessitates stringent anhydrous conditions and careful handling of pyrophoric reagents. In contrast, phase-transfer catalysis (PTC) offers a more benign alternative, often with simpler reaction setups and work-up procedures, making it an attractive option for process intensification and green chemistry initiatives.

Mechanistic Insights: The Chemistry of N-Alkylation

The synthesis of N-butylacetanilide from acetanilide is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the acetanilide amide group, once deprotonated, acts as a nucleophile, attacking the electrophilic carbon of a butyl-containing electrophile, typically a butyl halide.

The Role of the Base: Deprotonation of Acetanilide

The amide proton of acetanilide is weakly acidic, with a pKa typically in the range of 17-18 in DMSO. Therefore, a strong base is required to generate the corresponding anilide anion in a sufficient concentration to initiate the alkylation reaction.

Sodium Hydride (NaH): A powerful, non-nucleophilic base, sodium hydride is a common choice for the deprotonation of amides.[1] The reaction is irreversible as the byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium towards the formation of the sodium anilide salt.

Reaction: Acetanilide + NaH → Sodium acetanilidide + H₂

The resulting sodium acetanilidide is a potent nucleophile, ready to react with the alkylating agent.

The Alkylation Step: A Classic SN2 Reaction

With the anilide anion generated, the subsequent step is a bimolecular nucleophilic substitution (SN2) reaction with a suitable butyl electrophile, such as 1-bromobutane. The lone pair on the nitrogen atom of the anilide anion attacks the electrophilic carbon atom of the 1-bromobutane, displacing the bromide leaving group.

Reaction: Sodium acetanilidide + 1-Bromobutane → N-Butylacetanilide + NaBr

The choice of the alkylating agent is crucial. Primary alkyl halides, like 1-bromobutane, are ideal for SN2 reactions as they are less sterically hindered, minimizing the competing elimination (E2) side reactions.

Phase-Transfer Catalysis (PTC): A Mechanistic Alternative

Phase-transfer catalysis provides an elegant solution to the challenge of bringing together a water-insoluble organic substrate (acetanilide) and a water-soluble base (like NaOH). The reaction occurs in a biphasic system (e.g., an organic solvent and an aqueous solution of the base). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase.[2]

In the organic phase, the hydroxide ion deprotonates the acetanilide to form the anilide anion. The quaternary ammonium cation then forms an ion pair with the anilide anion, enhancing its solubility and nucleophilicity in the organic medium. This ion pair then readily reacts with the 1-bromobutane. The catalyst is then regenerated and shuttles back to the aqueous phase to repeat the cycle. This method avoids the need for strong, hazardous bases like sodium hydride and can often be performed under milder conditions.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of N-butylacetanilide. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Method A: Sodium Hydride-Mediated N-Alkylation

This protocol is a classic and high-yielding method but requires strict adherence to safety precautions due to the use of sodium hydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetanilide | 135.17 | 13.52 g | 0.10 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |

| 1-Bromobutane | 137.02 | 15.07 g (11.8 mL) | 0.11 |

| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | As needed | - |

| Saturated Aqueous Sodium Chloride (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Experimental Workflow Diagram (DOT Language):

Caption: Workflow for Sodium Hydride-Mediated Synthesis.

Step-by-Step Procedure:

-

Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol). Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen. Add anhydrous dimethylformamide (DMF, 100 mL).

-

Deprotonation: Dissolve acetanilide (13.52 g, 0.10 mol) in anhydrous DMF (50 mL) and add this solution dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood.

-

Alkylation: After the addition is complete and hydrogen evolution has ceased (approximately 30-60 minutes), add 1-bromobutane (15.07 g, 11.8 mL, 0.11 mol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-butylacetanilide.

Method B: Phase-Transfer Catalyzed (PTC) N-Alkylation

This protocol offers a safer and more environmentally friendly approach to the synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetanilide | 135.17 | 13.52 g | 0.10 |

| 1-Bromobutane | 137.02 | 15.07 g (11.8 mL) | 0.11 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 0.20 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 |

| Toluene | - | 100 mL | - |

| Water | - | 100 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Aqueous Sodium Chloride (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Experimental Workflow Diagram (DOT Language):

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetanilide (13.52 g, 0.10 mol), 1-bromobutane (15.07 g, 11.8 mL, 0.11 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).

-

Addition of Base: In a separate beaker, dissolve sodium hydroxide (8.00 g, 0.20 mol) in water (100 mL) and add this aqueous solution to the reaction flask.

-

Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 6-8 hours. The efficiency of the PTC reaction is highly dependent on the stirring rate to maximize the interfacial area. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude N-butylacetanilide can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

Acetanilide: Harmful if swallowed. May cause skin and eye irritation.

Sodium Hydride: Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas.[1][3] Causes severe skin and eye burns.[1] Handle only under an inert atmosphere (nitrogen or argon).[3]

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

N-Butylacetanilide: Causes severe skin burns and eye damage.[4] Harmful to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for the chemicals in these protocols).[3]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any residual sodium hydride carefully with a high-boiling point alcohol like isopropanol or butanol before disposal.

Characterization of N-Butylacetanilide

The identity and purity of the synthesized N-butylacetanilide can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic signals for the butyl group and the aromatic and acetyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl group (C=O) around 1660 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (191.27 g/mol ).

-

Melting Point: The melting point of pure N-butylacetanilide is approximately 24-25°C.

Conclusion

The synthesis of N-butylacetanilide from acetanilide can be effectively achieved through both classical strong base-mediated N-alkylation and modern phase-transfer catalysis. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. The sodium hydride method is robust and high-yielding but requires specialized handling techniques. The PTC method offers a safer and more environmentally conscious alternative. Both pathways provide valuable routes to this important chemical intermediate. Careful adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe synthesis of N-butylacetanilide.

References

- Patil, D. B., Thakur, G. J., & Shende, P. M. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Oriental Journal of Chemistry, 27(1), 197-202.

- Hashimoto, T., Sakata, K., Tamakuni, F., Dutton, M. J., & Maruoka, K. (2013). Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes.

- University of California. (2012).

-

MDPI. (2022). Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei. Retrieved from [Link]

- ResearchGate. (2018). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.

-

Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]